molecular formula C13H11N5O2 B11847128 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide CAS No. 91621-10-2

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide

Cat. No.: B11847128
CAS No.: 91621-10-2
M. Wt: 269.26 g/mol
InChI Key: KRFVLAQHIFTSAJ-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a quinazolinone moiety fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Imidazole Ring: The quinazolinone intermediate is then reacted with imidazole derivatives in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Final Coupling: The resulting intermediate is coupled with a carboxamide group using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone or imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.

Scientific Research Applications

5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide: shares structural similarities with other quinazolinone and imidazole derivatives.

    Examples: 2-Methyl-4-oxoquinazoline, 1H-imidazole-4-carboxamide.

Uniqueness

    Structural Features: The unique fusion of the quinazolinone and imidazole rings in 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide provides distinct chemical properties.

    Biological Activity: Its specific interactions with molecular targets differentiate it from other similar compounds, offering unique therapeutic potential.

Properties

CAS No.

91621-10-2

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16)

InChI Key

KRFVLAQHIFTSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N

Origin of Product

United States

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